Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-
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Overview
Description
Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-, also known as (S)-2-(methylsulfinyl)-1-phenylethanone, is an organic compound with the molecular formula C9H10O2S. This compound is characterized by the presence of a phenyl group attached to an ethanone moiety, with a methylsulfinyl substituent at the second carbon. It is a chiral molecule, meaning it has non-superimposable mirror images, and the (S)-configuration indicates the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(methylsulfinyl)-1-phenylethanone typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of (S)-2-(methylthio)-1-phenylethanone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of (S)-2-(methylsulfinyl)-1-phenylethanone may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to achieve the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(methylsulfinyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone using strong oxidizing agents like potassium permanganate or peracids.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfoxide group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-(methylsulfinyl)-1-phenylethanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various functional materials
Mechanism of Action
The mechanism of action of (S)-2-(methylsulfinyl)-1-phenylethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfoxide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
®-2-(methylsulfinyl)-1-phenylethanone: The enantiomer of the compound with different spatial arrangement.
2-(methylthio)-1-phenylethanone: The corresponding sulfide.
2-(methylsulfonyl)-1-phenylethanone: The corresponding sulfone.
Uniqueness
(S)-2-(methylsulfinyl)-1-phenylethanone is unique due to its chiral nature and the presence of the sulfoxide group, which imparts distinct chemical reactivity and biological activity compared to its sulfide and sulfone analogs .
This detailed article provides a comprehensive overview of (S)-2-(methylsulfinyl)-1-phenylethanone, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
185547-96-0 |
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Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-[(S)-methylsulfinyl]-1-phenylethanone |
InChI |
InChI=1S/C9H10O2S/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3/t12-/m0/s1 |
InChI Key |
MJYVAVACHZIDHQ-LBPRGKRZSA-N |
Isomeric SMILES |
C[S@](=O)CC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CS(=O)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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